(-)-trans-Pinane
Overview
Description
Synthesis Analysis
The synthesis of (-)-trans-Pinane typically involves the hydrogenation of α-pinene, which results in a mixture of cis- and trans-pinane isomers. Studies such as those by Huang Zong-liang (2002) and Wang Bi-yu (2003) have optimized the conditions for the catalytic hydrogenation of α-pinene, achieving high conversion rates and selectivity for cis-pinane, with the process also applicable to trans-pinane (Huang Zong-liang, 2002); (Wang Bi-yu, 2003).
Molecular Structure Analysis
The molecular structure of (-)-trans-Pinane is characterized by its bicyclic framework, consisting of a cyclohexane ring fused to a cyclobutane ring. This unique arrangement imparts stability and defines its reactivity. Quantum chemical investigations, such as those conducted by Kinzel et al. (2010), provide insights into the thermal rearrangement reactions of cis- and trans-pinane, highlighting the influence of molecular structure on their reactivity and isomerization pathways (Kinzel et al., 2010).
Chemical Reactions and Properties
(-)-trans-Pinane undergoes various chemical reactions, including oxidation and rearrangement. For instance, Brose et al. (1992) studied its oxidation with molecular oxygen, revealing a preference for attack at the tertiary C-H bond in the 2-position. This reaction pathway leads to the formation of hydroperoxides and alcohols after reduction, illustrating the compound's reactivity towards oxygen (Brose et al., 1992). Additionally, thermal isomerization studies by Stolle et al. (2008) have shown the transformation of (-)-trans-Pinane into other terpenoids, further demonstrating its versatile chemical behavior (Stolle et al., 2008).
Physical Properties Analysis
The physical properties of (-)-trans-Pinane, including its melting point, boiling point, and solubility, are closely related to its molecular structure. These properties are essential for its application in various fields, such as materials science and synthetic chemistry. Unfortunately, specific studies focusing solely on the physical properties of (-)-trans-Pinane were not identified in this search, indicating a potential gap in the literature.
Chemical Properties Analysis
The chemical properties of (-)-trans-Pinane, such as its reactivity towards various reagents and its role as a precursor in synthetic routes, are critical for its applications in organic synthesis. The compound's ability to undergo oxidation, isomerization, and other transformations makes it a valuable synthetic intermediate. For example, the work by Coudret and Waegell (1994) on its oxidation with RuO4 highlights the compound's reactivity and the potential to generate various oxidized products (Coudret & Waegell, 1994).
Scientific Research Applications
Oxidative Behavior and Radical Formation : (-)-trans-Pinane is subject to oxidative attack at its secondary and tertiary C-H bonds, leading to the formation of radicals, hydroperoxides, and alcohols. These oxidative behaviors are essential for understanding its reactivity and potential applications in organic synthesis (Brose, Pritzkow, & Thomas, 1992).
Oxidation Mechanisms : The oxidation of (-)-trans-Pinane with RuO4 has been studied, providing insights into its chemical structure and oxidation mechanisms. This research is valuable for developing new synthetic pathways and applications in chemical manufacturing (Coudret & Waegell, 1994).
Hydrogenation Processes : Catalytic hydrogenation of pinenes to produce (-)-trans-Pinane has been explored, indicating its potential in producing various terpenes and related compounds. This process is critical for the large-scale production of (-)-trans-Pinane and its derivatives (Cocker, Shannon, & Staniland, 1966).
Sustainable Synthesis via Monoterpene Transformation : The conversion of pinenes to pinane over catalysts has been studied, highlighting a sustainable approach to synthesizing chemicals from natural sources. This research is significant for the development of green chemistry applications (Wang et al., 2015).
Alternative Solvent Application : (-)-trans-Pinane has been investigated as an alternative solvent for extracting bioactive compounds, showcasing its potential in green solvent applications. This research opens new avenues for the use of (-)-trans-Pinane in pharmaceutical and food industries (Yara-Varón et al., 2016).
Enantiomeric Purity Analysis : Methods have been developed for determining the enantiomeric purity of terpenoic hydrocarbons like (-)-trans-Pinane. This research is crucial for quality control and purity assessment in pharmaceutical and chemical industries (Kościelski, Sybilska, & Jurczak, 1986).
Perfume and Aromatic Compound Production : The use of (-)-trans-Pinane in the preparation of terpenoid perfumes and aromatic compounds has been reviewed, highlighting its significance in the fragrance industry (Zong, 2001).
Synthesis of Cyclobutanes and Oxatricyclo-Derivatives : The synthesis of cyclobutanes and oxatricyclo-derivatives from cis- and trans-Pinanes demonstrates the versatility of (-)-trans-Pinane in organic synthesis. This research contributes to the development of novel synthetic routes in chemistry (Erman & Kane, 2008).
Safety And Hazards
This involves understanding the safety precautions needed when handling the compound and the potential hazards it may pose to health and the environment.
Future Directions
This involves predicting or proposing future research directions based on the known properties and uses of the compound.
properties
IUPAC Name |
(1S,2S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKSLPVRUOBDEW-CIUDSAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2C[C@@H]1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858758, DTXSID801037317 | |
Record name | (S)-trans-Pinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2R,5S)-2,6,6-Trimethylbicyclo(3.1.1)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-trans-Pinane | |
CAS RN |
10281-53-5, 33626-25-4 | |
Record name | (1S,2S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10281-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (±)-cis-Pinane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33626-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-trans-Pinane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010281535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinane, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033626254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-trans-Pinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2R,5S)-2,6,6-Trimethylbicyclo(3.1.1)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [1S-(1α,2α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PINANE, TRANS-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6603788013 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PINANE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26MVP5V1AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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